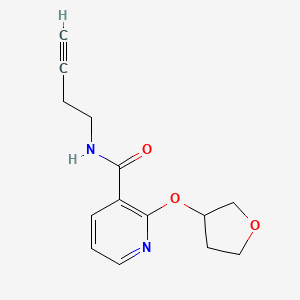

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

Propriétés

IUPAC Name |

N-but-3-ynyl-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-7-15-13(17)12-5-4-8-16-14(12)19-11-6-9-18-10-11/h1,4-5,8,11H,3,6-7,9-10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFUIENVECCMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C1=C(N=CC=C1)OC2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid, but-3-yn-1-amine, and tetrahydrofuran-3-ol.

Formation of Nicotinic Acid Derivative: Nicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with but-3-yn-1-amine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

Etherification: The final step involves the etherification of the amide with tetrahydrofuran-3-ol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinamides.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Cell Signaling: It can be used to study cell signaling pathways involving nicotinamide derivatives.

Medicine

Drug Development:

Industry

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity. It can also interact with cell surface receptors, modulating signaling pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Structural Analog 1: 3-Chloro-N-phenyl-phthalimide (Fig. 1, )

Core Differences :

- Backbone : Phthalimide (isoindoline-1,3-dione) vs. nicotinamide.

- Substituents : Chlorine at the 3-position and phenyl group vs. alkyne and tetrahydrofuran-3-yloxy groups.

Functional Implications :

- The chlorine atom in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, facilitating its use as a monomer in polyimide synthesis .

Structural Analog 2: Cyprofuram ()

Core Similarity : Both compounds feature tetrahydrofuran-derived substituents .

Differences :

- Cyprofuram: Cyclopropanecarboxamide with a chlorophenyl group and tetrahydro-2-oxo-3-furanyl.

- Target Compound: Nicotinamide with tetrahydrofuran-3-yloxy and alkyne.

Functional Implications :

- Cyprofuram’s chlorophenyl group enhances lipophilicity, critical for pesticidal activity.

- The target’s nicotinamide core may improve water solubility compared to cyprofuram’s cyclopropane carboxamide.

Structural Analog 3: Benzamide Derivatives ()

Examples :

- Flutolanil : Trifluoromethyl benzamide with methoxypropyl substituents.

- Patent Compound (XIV) : Complex benzodioxin-linked benzamide with tetrahydrofuran-3-yl group.

Comparison Highlights :

- Electron-Withdrawing Groups : Flutolanil’s trifluoromethyl group enhances stability and bioactivity, whereas the target compound’s alkyne may prioritize reactivity .

Research Findings and Data Analysis

Spectroscopic Comparisons (Inferred from )

IR Spectroscopy :

NMR :

- The tetrahydrofuran-3-yloxy group would show distinct proton splitting (δ 3.5–4.5 ppm) due to its cyclic ether structure.

- But-3-yn-1-yl protons (terminal alkyne) would resonate at δ 1.8–2.2 ppm (CH₂) and δ 2.5–3.0 ppm (C≡CH).

Electrochemical Behavior (Inferred from )

While n-TY-CN’s redox potentials were measured using TBAP/DCM, the target compound’s alkyne may exhibit unique redox activity. Comparative studies could reveal differences in electron-transfer kinetics.

Activité Biologique

N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides, which are derivatives of vitamin B3. This compound features a unique combination of functional groups, including a but-3-yn-1-yl group and a tetrahydrofuran-3-yloxy group, contributing to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is , with a molecular weight of 260.29 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 2034271-52-6 |

Biological Activity Overview

Research indicates that N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yloxy)nicotinamide exhibits various biological activities, particularly in the context of enzyme inhibition and modulation of biological pathways. Its interactions with biological macromolecules suggest potential therapeutic applications in areas such as oncology, neuroprotection, and anti-inflammatory treatments.

- Enzyme Inhibition : Preliminary studies suggest that this compound may bind to enzyme active sites, inhibiting their function. This is critical for understanding its potential as a therapeutic agent.

- Modulation of Receptors : The compound may interact with cellular receptors, influencing signaling pathways that are vital for various physiological processes.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(but-3-yn-1-yl)-2-((tetrahydrofuran-3-yloxy)nicotinamide):

-

Anti-Cancer Activity :

- A study on structurally similar nicotinamides reported cytotoxic effects against various cancer cell lines, suggesting that modifications in the nicotinamide structure can enhance anti-cancer properties.

- Specific derivatives showed selective cytotoxicity towards tumor cells while sparing normal cells, indicating a promising therapeutic window.

-

Neuroprotective Effects :

- Research on γ-butyrolactones has highlighted neuroprotective properties that could be relevant for compounds like N-(but-3-yn-1-yloxy)nicotinamide. These compounds demonstrated the ability to inhibit reactive oxygen species (ROS) production and promote neuronal survival in models of neurodegeneration.

-

Anti-inflammatory Properties :

- Compounds with similar structural motifs have been shown to inhibit pro-inflammatory pathways, such as those involving caspase activation and phospholipase activity.

Potential Applications

The unique structural features of N-(but-3-yn-1-yloxy)nicotinamide position it as a candidate for further research in drug discovery and development:

- Drug Development : Ongoing studies aim to evaluate its efficacy as a lead compound in developing new therapeutics targeting cancer and neurodegenerative diseases.

- Biological Research : Its role in modulating enzyme activity makes it a valuable tool for biochemical studies aimed at understanding metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.